molecular formula C7H9ClIN B1599063 o-Iodobenzylamine hydrochloride CAS No. 42365-45-7

o-Iodobenzylamine hydrochloride

Cat. No. B1599063
CAS RN: 42365-45-7
M. Wt: 269.51 g/mol
InChI Key: GAEPVUMSCPGMFX-UHFFFAOYSA-N
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Description

O-Iodobenzylamine hydrochloride, also known as 3-Iodobenzylamine hydrochloride, is a compound with the linear formula IC6H4CH2NH2 · HCl . It has a molecular weight of 269.51 . This compound is a weak anion that has a moderate affinity for the adenosine A3 receptor .


Synthesis Analysis

3-Iodobenzylamine hydrochloride has been used as the starting reagent in the synthesis of N6 - (3-iodobenzyl)-2-substituted-adenosine derivatives . It was also used in the synthesis of 3′- C -methyl adenosine N6 -substituted and N6 / C -2 disubstituted derivatives and novel 2′- C -methyl analogues .


Molecular Structure Analysis

The molecular structure of o-Iodobenzylamine hydrochloride is represented by the SMILES string Cl.NCc1cccc(I)c1 .


Chemical Reactions Analysis

While specific chemical reactions involving o-Iodobenzylamine hydrochloride are not detailed in the search results, it is known that the compound has been used in the synthesis of various adenosine derivatives .


Physical And Chemical Properties Analysis

O-Iodobenzylamine hydrochloride has a melting point of 188-190 °C . It is a weak base .

Scientific Research Applications

The iodine atom on the benzylamine group makes it a good leaving group, which means it can be replaced by other groups in a substitution reaction. This allows for the synthesis of a wide variety of compounds from this starting material .

Safety And Hazards

O-Iodobenzylamine hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for o-Iodobenzylamine hydrochloride are not detailed in the search results, it is worth noting that compounds like o-Iodobenzylamine hydrochloride are of interest in the field of medicinal chemistry. For instance, electrophilic aminating agents have been widely used in both academic and industrial research for the synthesis of various organic molecules and pharmaceuticals .

properties

IUPAC Name

(2-iodophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEPVUMSCPGMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195173
Record name o-Iodobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Iodobenzylamine hydrochloride

CAS RN

42365-45-7
Record name Benzenemethanamine, 2-iodo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42365-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Iodobenzylamine hydrochloride
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Record name o-Iodobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-iodobenzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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